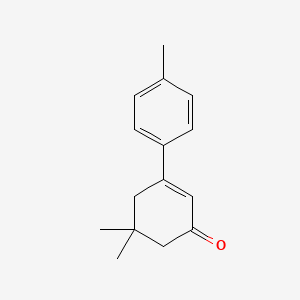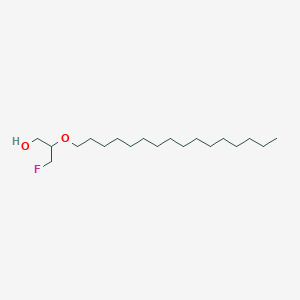![molecular formula C19H13NO3 B14477558 2-(4-methylphenyl)-3H-chromeno[3,4-c]pyridine-4,5-dione CAS No. 66097-64-1](/img/structure/B14477558.png)
2-(4-methylphenyl)-3H-chromeno[3,4-c]pyridine-4,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-methylphenyl)-3H-chromeno[3,4-c]pyridine-4,5-dione is a complex organic compound that belongs to the class of chromeno-pyridine derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenyl)-3H-chromeno[3,4-c]pyridine-4,5-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-methylbenzaldehyde with a suitable chromene derivative under acidic or basic conditions, followed by cyclization and oxidation steps to form the desired product. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as p-toluenesulfonic acid or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .
化学反应分析
Types of Reactions
2-(4-methylphenyl)-3H-chromeno[3,4-c]pyridine-4,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst
Major Products Formed
The major products formed from these reactions include quinones, reduced derivatives, and substituted aromatic compounds, which can be further utilized in various applications .
科学研究应用
2-(4-methylphenyl)-3H-chromeno[3,4-c]pyridine-4,5-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of organic semiconductors and fluorescent dyes .
作用机制
The mechanism of action of 2-(4-methylphenyl)-3H-chromeno[3,4-c]pyridine-4,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions lead to alterations in cellular pathways, resulting in the observed biological effects .
相似化合物的比较
Similar Compounds
- 2-(4-methylphenyl)-3H-chromeno[3,4-c]pyridine-4,5-dione
- 2-(4-methoxyphenyl)-3H-chromeno[3,4-c]pyridine-4,5-dione
- 2-(4-chlorophenyl)-3H-chromeno[3,4-c]pyridine-4,5-dione
Uniqueness
This compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the 4-methylphenyl group enhances its lipophilicity and may improve its ability to interact with hydrophobic pockets in biological targets .
属性
CAS 编号 |
66097-64-1 |
|---|---|
分子式 |
C19H13NO3 |
分子量 |
303.3 g/mol |
IUPAC 名称 |
2-(4-methylphenyl)-3H-chromeno[3,4-c]pyridine-4,5-dione |
InChI |
InChI=1S/C19H13NO3/c1-11-6-8-12(9-7-11)15-10-14-13-4-2-3-5-16(13)23-19(22)17(14)18(21)20-15/h2-10H,1H3,(H,20,21) |
InChI 键 |
IOESNVZYNXYCEO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=CC3=C(C(=O)N2)C(=O)OC4=CC=CC=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Ethyl 4-cyclopentylidene-4-[(trimethylsilyl)oxy]butanoate](/img/structure/B14477507.png)


![9,10-Anthracenedione, 1,5-bis[[1-(2-hydroxyethyl)-1H-1,2,4-triazol-3-yl]thio]-](/img/structure/B14477530.png)







